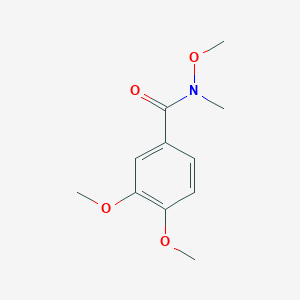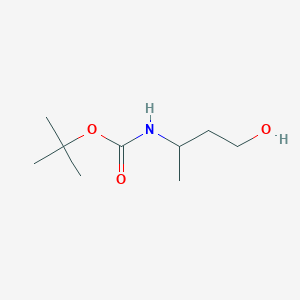
2,3',4-Trichlorodiphenyl ether
Descripción general
Descripción
2,3',4-Trichlorodiphenyl ether (TCDE) is a synthetic organic compound that belongs to the family of chlorinated diphenyl ethers. It is widely used in various industrial applications such as flame retardants, plasticizers, and lubricants. However, the widespread use of TCDE has raised concerns about its potential impact on human health and the environment.
Mecanismo De Acción
The mechanism of action of 2,3',4-Trichlorodiphenyl ether is not fully understood, but it is believed to interfere with the normal functioning of the endocrine system. 2,3',4-Trichlorodiphenyl ether is known to bind to estrogen receptors, which can disrupt the balance of hormones in the body. This disruption can lead to a variety of adverse effects, including reproductive and developmental problems.
Efectos Bioquímicos Y Fisiológicos
2,3',4-Trichlorodiphenyl ether has been shown to have a variety of biochemical and physiological effects on animals. It has been linked to changes in hormone levels, alterations in liver function, and damage to the immune system. 2,3',4-Trichlorodiphenyl ether has also been shown to have a negative impact on the reproductive and developmental systems of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3',4-Trichlorodiphenyl ether is commonly used in laboratory experiments to study its toxicity and potential impact on the environment. Its advantages include its stability, persistence, and ability to bioaccumulate in organisms. However, its use in laboratory experiments is limited by its potential toxicity and the need for proper safety precautions.
Direcciones Futuras
Future research on 2,3',4-Trichlorodiphenyl ether should focus on its potential impact on human health and the environment. This includes studies on its persistence and bioaccumulation in various organisms, as well as its potential to cause cancer and other adverse health effects. Additionally, research should be conducted to identify safer alternatives to 2,3',4-Trichlorodiphenyl ether in industrial applications. Finally, efforts should be made to reduce the release of 2,3',4-Trichlorodiphenyl ether into the environment through improved waste management practices and regulatory measures.
Métodos De Síntesis
2,3',4-Trichlorodiphenyl ether is synthesized by the reaction of 2,4,5-trichlorophenol with sodium hydroxide in the presence of a copper catalyst. The reaction occurs at high temperatures and pressures, and the resulting product is purified through a series of distillation and crystallization steps.
Aplicaciones Científicas De Investigación
2,3',4-Trichlorodiphenyl ether has been extensively studied for its potential impact on human health and the environment. Scientific research has focused on its toxicity, persistence, and bioaccumulation in various organisms. 2,3',4-Trichlorodiphenyl ether has been shown to have adverse effects on the reproductive and developmental systems of animals, and it has also been linked to cancer in some studies.
Propiedades
IUPAC Name |
2,4-dichloro-1-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFOCMRBCBZFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166015 | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4-Trichlorodiphenyl ether | |
CAS RN |
155999-93-2 | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4-TRICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649R3E0JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)






![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
